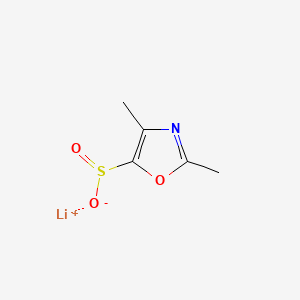
Lithium(1+) dimethyl-1,3-oxazole-5-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a lithium ion coordinated with a dimethyl-1,3-oxazole-5-sulfinate ligand, which imparts specific chemical characteristics that make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate typically involves the reaction of dimethyl-1,3-oxazole-5-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethyl-1,3-oxazole-5-sulfinic acid+Lithium hydroxide→Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a diverse array of products.
科学研究应用
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
- Lithium bis(oxalato)borate
- Lithium difluoro(oxalato)borate
- Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is unique due to its specific structural features and reactivity The presence of the oxazole ring and sulfinic group imparts distinct chemical properties that differentiate it from other lithium compounds
属性
分子式 |
C5H6LiNO3S |
|---|---|
分子量 |
167.1 g/mol |
IUPAC 名称 |
lithium;2,4-dimethyl-1,3-oxazole-5-sulfinate |
InChI |
InChI=1S/C5H7NO3S.Li/c1-3-5(10(7)8)9-4(2)6-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
IVJIBCFUPMBHHB-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1=C(OC(=N1)C)S(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
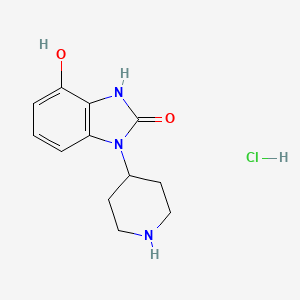
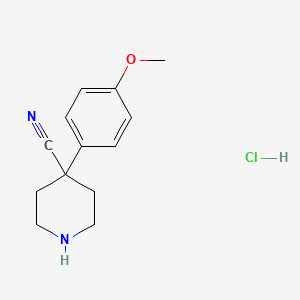
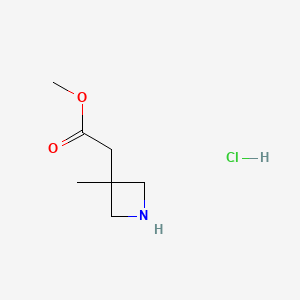
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
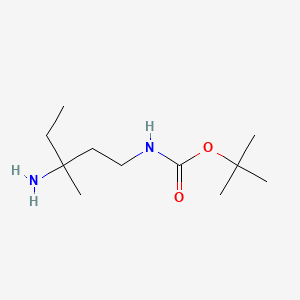
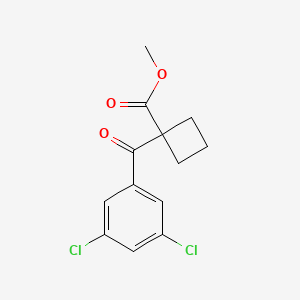
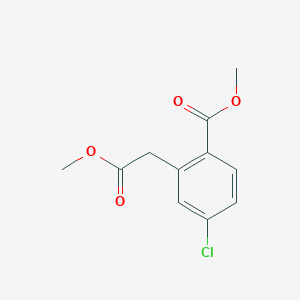
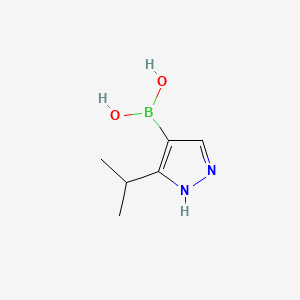
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
